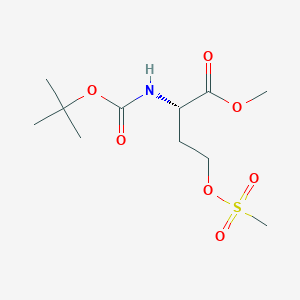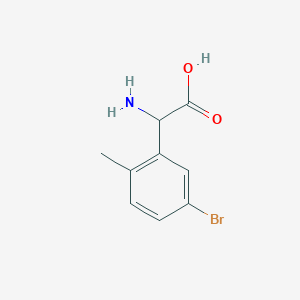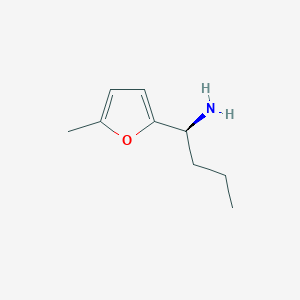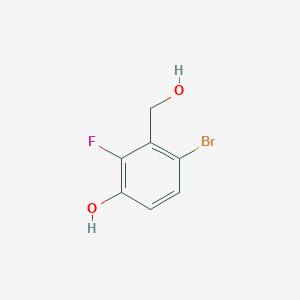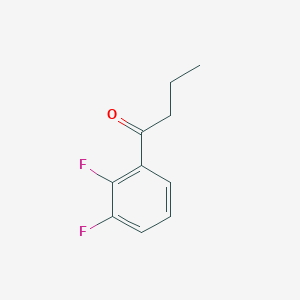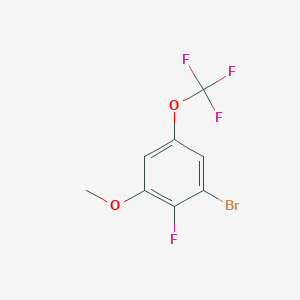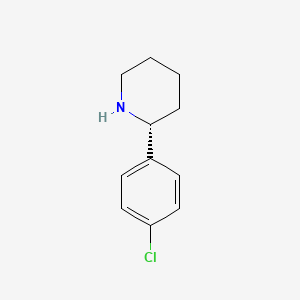
(1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and two fluorine atoms on a phenyl ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key step involves the condensation of 3,5-difluorobenzaldehyde with the chiral amine under controlled conditions, followed by reduction to yield the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Automated Purification: Employing automated purification systems to ensure high purity and yield.
Quality Control: Implementing stringent quality control measures to maintain consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for different applications.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature makes it a valuable tool for studying enantioselective processes and developing chiral drugs.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and inflammation.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group and fluorine atoms play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL: A stereoisomer with similar properties but different biological activity.
1-Amino-1-(3,5-difluorophenyl)propan-2-OL: A non-chiral version with different applications.
1-Amino-1-(3,5-dichlorophenyl)propan-2-OL: A compound with chlorine atoms instead of fluorine, leading to different chemical and biological properties.
Uniqueness
(1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL stands out due to its chiral nature and the presence of fluorine atoms, which impart unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(3,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
InChI Key |
XXGCRGHBFCLCCM-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC(=C1)F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
